2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid

Descripción

Molecular Architecture and IUPAC Nomenclature

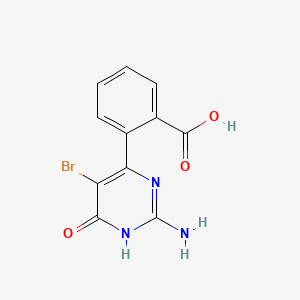

The compound 2-(2-amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid features a hybrid structure combining a benzoic acid moiety with a brominated pyrimidine ring. Its IUPAC name, 2-(2-amino-5-bromo-6-hydroxypyrimidin-4-yl)benzoic acid , reflects the substituent positions on both aromatic systems. The pyrimidine ring is substituted at positions 2 (amino group: -NH₂), 5 (bromine atom: -Br), and 6 (hydroxyl group: -OH), while the benzoic acid group (-C₆H₄COOH) is attached at position 4 of the pyrimidine (Figure 1). The molecular formula is C₁₁H₈BrN₃O₃ , with a molar mass of 310.11 g/mol .

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₈BrN₃O₃ |

| Molar mass (g/mol) | 310.11 |

| IUPAC name | 2-(2-amino-5-bromo-6-hydroxypyrimidin-4-yl)benzoic acid |

| SMILES | C1=CC=C(C(=C1)C(=O)O)C2=NC(=NC(=C2Br)O)N |

The planar pyrimidine and benzene rings are connected via a single bond, allowing rotational flexibility. However, steric hindrance from the ortho-substituted benzoic acid group likely restricts free rotation, influencing the molecule’s conformational preferences.

Propiedades

IUPAC Name |

2-(2-amino-5-bromo-6-oxo-1H-pyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O3/c12-7-8(14-11(13)15-9(7)16)5-3-1-2-4-6(5)10(17)18/h1-4H,(H,17,18)(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBRLLPFGIXEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC(=N2)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of benzoic acid derivatives, followed by the introduction of the amino group and the formation of the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in scaling up the synthesis while maintaining the efficiency and cost-effectiveness of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity and specificity. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting various biological pathways.

Comparación Con Compuestos Similares

Structural Analogues of Benzoic Acid Derivatives

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Key Observations :

Substituent Effects: The bromo and pyrimidine groups in the target compound confer higher molecular weight and complexity compared to simpler derivatives like methylbenzoic acid. Bromine’s electronegativity may enhance halogen bonding, unlike the methyl group in methylbenzoic acid, which primarily contributes to hydrophobicity . The chlorophenoxy group in 2-(2-Chlorophenoxy) benzoic acid increases lipophilicity (XLogP3 = 3.2) but reduces polar surface area (TPSA = 46.5 Ų), contrasting with the target compound’s higher TPSA (105 Ų) .

Solubility and Reactivity: The target compound’s high TPSA (105 Ų) suggests superior aqueous solubility compared to methylbenzoic acid (TPSA = 37.3 Ų) and 2-(2-Chlorophenoxy) benzoic acid (TPSA = 46.5 Ų). This aligns with its three hydrogen bond donors, which facilitate interactions in polar environments . The amino and hydroxy groups in both the target compound and 5-Acetyl-2-Amino-4-Hydroxybenzoic acid contribute to similar TPSA values (~100–105 Ų), though the acetyl group in the latter may reduce nucleophilicity compared to the bromo substituent .

Biological Implications: Conformational studies on 2-(2-Chlorophenoxy) benzoic acid analogues (e.g., compound 1 in ) revealed structural overlap with estazolam, a benzodiazepine agonist, due to matched aromatic rings and proton-accepting groups. This suggests that the target compound’s pyrimidine ring and bromo substituent could similarly influence receptor binding, though experimental validation is needed .

Patent-Derived Analogues

Compounds from patent literature (), such as 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid, share a benzoic acid backbone but differ in substituents:

- Sulfur-containing groups (e.g., mercaptomethyl) may enhance metal-binding capacity, unlike the bromo group in the target compound.

- Cyclohexane-carboxylic acid derivatives (e.g., (S)-cis-4-(1-(2-(5-indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid) exhibit higher molecular weights (>450 g/mol) and lower TPSA values due to bulky nonpolar groups, contrasting with the target compound’s compact pyrimidine system .

Actividad Biológica

2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid, with the CAS number 1263283-37-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by relevant research findings and data.

- Molecular Formula : C11H8BrN3O3

- Molar Mass : 310.1 g/mol

- Density : 1.89 g/cm³

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid exhibit notable antimicrobial properties. A study highlighted the synthesis of various derivatives that were tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results showed significant activity with inhibition zones ranging from 9 to 20 mm against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strains | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 12 |

| Compound B | E. coli | 10 |

| Compound C | P. aeruginosa | 15 |

Cytotoxic Activity

Cytotoxicity studies have been conducted using cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The synthesized derivatives of the compound demonstrated varying levels of cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | EAC | 5.0 |

| Compound B | DLA | 7.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. It has been suggested that derivatives may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Inhibition assays revealed promising results with specific derivatives showing IC50 values comparable to standard anti-inflammatory drugs .

Case Studies

-

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives of benzoic acid conjugates and tested their antimicrobial activity using agar-well diffusion methods. The study concluded that compounds with halogen substitutions exhibited enhanced activity against various pathogens, suggesting that the bromine atom in the structure may contribute positively to biological activity . -

Cytotoxicity Assessment

In another study focusing on cancer cell lines, researchers reported that certain derivatives of the compound showed significant cytotoxic effects on EAC cells, with an IC50 value of 5 µM, indicating a strong potential for development into therapeutic agents for cancer treatment .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid?

Methodological Answer: Synthesis typically involves condensation of substituted pyrimidine precursors with benzoic acid derivatives. For example, co-crystallization methods using methanol as a solvent under reflux conditions (e.g., mixing 2-amino-5-bromopyridine with 4-hydroxybenzoic acid) yield crystalline products with high purity . Key steps include:

- Reaction Conditions : Reflux in methanol, stoichiometric control of reactants, and slow cooling to room temperature for crystallization.

- Characterization :

- 1H NMR and HRMS : Validate molecular structure and purity (e.g., δ 6.8–7.2 ppm for aromatic protons; HRMS m/z calculated for C₁₂H₁₀BrN₃O₃: 323.1) .

- Melting Point Analysis : Confirm compound identity (e.g., observed mp 216–218°C vs. theoretical) .

- X-ray Crystallography : Resolve hydrogen-bonding networks and planar geometry .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer: Critical precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .

- Waste Disposal : Segregate halogenated waste (due to bromine content) and neutralize acidic residues before disposal .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the bromine substituent .

- Emergency Response : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydrogen-bonding interactions in this compound?

Methodological Answer: X-ray crystallography reveals intermolecular interactions critical for stability and reactivity. For the title compound:

- Asymmetric Unit : Contains two independent 2-amino-5-bromopyridine and 4-hydroxybenzoic acid molecules, linked via N–H⋯O and O–H⋯N hydrogen bonds (bond lengths: 2.8–3.0 Å) .

- Chain Formation : Intermolecular bonds create extended chains along the [100] axis, stabilized by C–H⋯O interactions (Table 1 in ).

- Planarity Analysis : Pyrimidine rings show deviations ≤0.021 Å, influencing π-π stacking in supramolecular assemblies .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Methodological Answer: Discrepancies in NMR/HRMS data can arise from tautomerism or solvent effects. Mitigation strategies include:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency in chemical shift reporting .

- Cross-Validation : Compare experimental HRMS with theoretical isotopic patterns (e.g., M+2 peak for bromine at ~1:1 intensity ratio) .

- Tautomer Analysis : Employ variable-temperature NMR to detect equilibrium between enol and keto forms (e.g., hydroxy-pyrimidine tautomers) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 5 enables Suzuki-Miyaura or Ullmann couplings for functionalization. Key considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ for aryl boronic acid couplings; optimize ligand/base systems to prevent dehydrohalogenation .

- Reaction Monitoring : Track bromide release via ion chromatography to confirm coupling efficiency .

- Byproduct Mitigation : Additives like TBAB (tetrabutylammonium bromide) improve solubility and reduce side reactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess solubility by calculating LogP (experimental LogP ≈ 2.8 via HPLC) .

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict H-bond donor/acceptor sites .

- ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS = 65–70) and cytochrome P450 interactions .

Q. How does the compound’s crystal packing affect its stability under ambient conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.